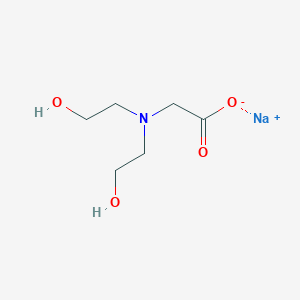
2-メチルベンゾチアゾール
概要
説明
2-Methylbenzothiazole is an aromatic heterocyclic compound with the chemical formula C8H7NS. It is a derivative of benzothiazole, characterized by a benzene ring fused to a thiazole ring with a methyl group attached to the second carbon of the thiazole ring. This compound is a colorless to pale yellow liquid with a distinct odor and is used in various industrial applications.
科学的研究の応用
2-Methylbenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of dyes, polymers, and other organic compounds.
Biology: It serves as a probe in biochemical assays and as a ligand in coordination chemistry.
作用機序
Target of Action
2-Methylbenzothiazole is a versatile compound that has been used in various applications. It is primarily used as a reagent in the synthesis of polycarbocyanine and thiacyanine dyes, as well as (arylfuryl)benzothiazoles . It is also used as a sensitizer in the initiation of free radical polymerization .
Mode of Action
2-Methylbenzothiazole acts as a sensitizer in the initiation of free radical polymerization . Upon irradiation, a photoinduced electron transfer reaction occurs between the dye and one of the components, giving rise to an initiating radical after decomposition . This radical then reacts with a monomer to form a growing polymer chain . In a subsequent process, the resulting oxidized dye intermediate interacts with another component (donor), which leads to additional initiating radicals and regenerates the dye in the ground state .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methylbenzothiazole is the free radical polymerization pathway . This compound, in combination with other components, initiates the polymerization of certain monomers, leading to the formation of highly crosslinked networks . The compound’s strong absorption around 520 nm makes it an efficient initiator of this process .
Pharmacokinetics
It is known that the compound can be synthesized by the cu-catalyzed, base-free c-s coupling using conventional and microwave heating methods . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of 2-Methylbenzothiazole’s action is the initiation of free radical polymerization, leading to the formation of polymeric materials . This process is fast and efficient, making 2-Methylbenzothiazole a valuable tool in the production of these materials .
Action Environment
The action of 2-Methylbenzothiazole is influenced by various environmental factors. For instance, the efficiency of the free radical polymerization process it initiates can be affected by the presence of other components in the system, such as borate salts and diphenyliodonium salts . Additionally, the compound’s absorption properties and thus its ability to initiate polymerization can be influenced by the wavelength of the irradiating light .
生化学分析
Biochemical Properties
It has been used as a reagent in the synthesis of polycarbocyanine and thiacyanine dyes, as well as (arylfuryl)benzothiazoles
Cellular Effects
The cellular effects of 2-Methylbenzothiazole are not well studied. It has been used as a sensitizer in the initiation of free radical polymerization
Molecular Mechanism
It is known that it can be synthesized by the Cu-catalyzed, base-free C-S coupling
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylbenzothiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminothiophenol with acetic anhydride in the presence of a base. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{S}\text{CH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, 2-Methylbenzothiazole is produced by adding acetic anhydride and 2-aminothiophenol halide into a glacial acetic acid reaction system. The mixture is then filtered, and the filtrate is cooled to 0-5°C. Sodium hydroxide aqueous solution is added drop by drop to adjust the pH to 7.0 ± 0.5. The product is extracted using an organic solvent, distilled, and purified .
化学反応の分析
Types of Reactions: 2-Methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
類似化合物との比較
Benzothiazole: Lacks the methyl group at the second position.
2-Methylbenzimidazole: Contains a nitrogen atom instead of sulfur in the thiazole ring.
2-Methylbenzoxazole: Contains an oxygen atom instead of sulfur in the thiazole ring.
Uniqueness: 2-Methylbenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives are particularly potent as monoamine oxidase inhibitors, making it valuable in medicinal chemistry .
特性
IUPAC Name |
2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYYSGDWQCSKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049208 | |
| Record name | 2-Methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Methylbenzothiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
238.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methylbenzothiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120-75-2 | |
| Record name | 2-Methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbenzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazole, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LX1XE6H8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylbenzothiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14 °C | |
| Record name | 2-Methylbenzothiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-methylbenzothiazole is C8H7NS, and its molecular weight is 149.21 g/mol.
A: 2-Methylbenzothiazole has been characterized using various spectroscopic techniques, including:* IR Spectroscopy: [, , , ] reveals characteristic absorption bands for the various functional groups present in the molecule. * NMR Spectroscopy (1H NMR and 13C NMR): [, , , , ] provides information about the hydrogen and carbon environments within the molecule, respectively.* UV-Vis Spectroscopy: [, , ] helps determine the electronic transitions and absorption properties of the molecule.* Mass Spectrometry: [, , ] is used to determine the molecular weight and fragmentation pattern of the molecule.
A: 2-Methylbenzothiazole exhibits good thermal stability, with a melting point higher than 200 °C. []
A: 2-Methylbenzothiazole is used in various applications, including:* Corrosion inhibitor: Studies have shown its effectiveness in inhibiting brass corrosion in acidic media. []* Precursor for dyes: It serves as a starting material for the synthesis of various dyes, including cyanine dyes [] and squarylium dyes. []* Ligand in metal complexes: It acts as a ligand in the formation of complexes with various metal ions, including copper(II), nickel(II), and chromium(I). [, , , ]
A: While 2-methylbenzothiazole itself may not be a catalyst, it plays a key role in certain reactions. For instance, it is a reactant in the synthesis of functionalized quinolines via C(sp3)–H bond activation and tandem cyclization. []
A: Yes, Density Functional Theory (DFT) calculations have been used to investigate the reaction mechanism of the intramolecular aza-Wittig reaction involving 2-methylbenzothiazole formation. []
A: Studies on brass corrosion inhibition show that substituting the 2-methyl group with other groups like amino, mercapto, or phenyl significantly influences the inhibition efficiency. [] In the synthesis of anti-tuberculosis agents, modifications to the benzothiazole core structure, particularly at the 5-position, were crucial for achieving potent activity against Mycobacterium tuberculosis. []
ANone: Specific information regarding SHE regulations for 2-methylbenzothiazole is not extensively discussed in the provided research papers.
ANone: The provided research papers do not delve into the pharmacokinetic and pharmacodynamic properties of 2-methylbenzothiazole.
A: Yes, several studies have investigated the biological activity of 2-methylbenzothiazole derivatives, including:* Antileishmanial activity: Organometallic complexes incorporating 2-methylbenzothiazole derivatives exhibited potent activity against Leishmania donovani parasites. []* Anti-tuberculosis activity: Derivatives of 2-methylbenzothiazole have shown promising activity against Mycobacterium tuberculosis in vitro. []
ANone: The provided research papers do not extensively discuss the development of resistance to 2-methylbenzothiazole or its derivatives.
ANone: Detailed toxicological data and safety profiles for 2-methylbenzothiazole are not extensively covered in the provided research papers.
ANone: The use of biomarkers and diagnostics is not extensively discussed in the provided research papers regarding 2-methylbenzothiazole.
A: Various analytical techniques have been employed to characterize and quantify 2-methylbenzothiazole and its derivatives, including:* X-ray crystallography: Used to determine the molecular structure of 2-methylbenzothiazole derivatives. []* IR spectroscopy: Employed to identify functional groups and study metal-ligand interactions in complexes. [, , ]* NMR spectroscopy: Utilized to analyze the structure and isomeric composition of synthesized compounds. [, , , , ]* Mass spectrometry: Employed to determine molecular weight and fragmentation patterns. [, , ]* Elemental analysis: Used to confirm the elemental composition of synthesized compounds. [, , ]* Electrochemical methods: Employed to study the electrochemical properties of 2-methylbenzothiazole-based compounds. []
ANone: The provided research papers do not provide specific details on the environmental impact or degradation pathways of 2-methylbenzothiazole.
A: While specific dissolution and solubility studies are not detailed in the provided papers, 2-methylbenzothiazole's use in various reactions suggests solubility in organic solvents like acetonitrile, acetone, and diethyl ether. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















